molecular formula C15H14O5 B6405549 4-(2,5-Dimethoxyphenyl)-3-hydroxybenzoic acid CAS No. 1261925-53-4

4-(2,5-Dimethoxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6405549
CAS No.: 1261925-53-4
M. Wt: 274.27 g/mol
InChI Key: VGKLIHPYICEMKJ-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of two methoxy groups attached to the phenyl ring and a hydroxyl group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically involve heating the reaction mixture to reflux in a suitable solvent such as ethanol or methanol.

Another method involves the use of 2,5-dimethoxyphenylacetic acid as a starting material. This compound can be converted to the corresponding benzyl bromide, which is then subjected to a Grignard reaction with carbon dioxide to yield the carboxylic acid. The reaction conditions for the Grignard reaction typically involve the use of anhydrous ether as a solvent and a low temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,5-Dimethoxyphenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(2,5-Dimethoxyphenyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-3-hydroxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-3-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electron donation, which can influence the compound’s reactivity and interactions with biological molecules. The methoxy groups can also affect the compound’s lipophilicity and membrane permeability, enhancing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

4-(2,5-Dimethoxyphenyl)-3-hydroxybenzoic acid can be compared with other similar compounds, such as:

    4-Hydroxybenzoic acid: Lacks the methoxy groups, resulting in different chemical and biological properties.

    2,5-Dimethoxybenzoic acid:

    3,4,5-Trimethoxybenzoic acid: Contains an additional methoxy group, which can influence its solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-10-4-6-14(20-2)12(8-10)11-5-3-9(15(17)18)7-13(11)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKLIHPYICEMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690818
Record name 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-53-4
Record name 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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